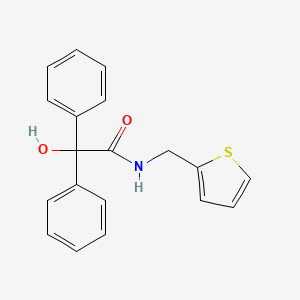![molecular formula C15H22N2O2 B6639372 1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone](/img/structure/B6639372.png)
1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone, also known as AHE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
The mechanism of action of 1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activation of the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of cell growth and survival, the inhibition of inflammation, and the induction of apoptosis (programmed cell death). Additionally, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone in lab experiments is its well-established synthesis method, which allows researchers to easily obtain pure this compound for their experiments. Additionally, this compound has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, there are also some limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving 1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone. One area of research could be the development of new cancer therapies based on the inhibitory effects of this compound on cancer cell growth. Additionally, further research could be done to elucidate the mechanism of action of this compound and to identify other enzymes and signaling pathways that are affected by this compound. Finally, research could be done to improve the solubility of this compound in water, which would make it easier to work with in certain experiments.
合成法
The synthesis of 1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone involves the reaction of 3-(hydroxymethyl)aniline with 1-azepanone in the presence of a base catalyst. The resulting compound is then purified through a series of chromatography steps to obtain pure this compound. This synthesis method has been well-established and has been used by many researchers to produce this compound for their experiments.
科学的研究の応用
1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
1-(azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-12-13-6-5-7-14(10-13)16-11-15(19)17-8-3-1-2-4-9-17/h5-7,10,16,18H,1-4,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCZSVVOBFGPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CNC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)
![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)


![[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6639367.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)